5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a 2-fluorophenyl group at the 5-position and a 3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl substituent at the 3-position. While direct pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. The hydroxyethyl-piperidyl group may improve solubility compared to alkyl or aromatic substituents in analogs .
Properties
Molecular Formula |
C20H23FN2O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23FN2O3S2/c21-16-7-2-1-5-14(16)13-17-19(26)23(20(27)28-17)11-8-18(25)22-10-4-3-6-15(22)9-12-24/h1-2,5,7,13,15,24H,3-4,6,8-12H2/b17-13- |
InChI Key |
KRKYHZYBCPPKCW-LGMDPLHJSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three key components:
- 2-Thioxothiazolidin-4-one core : Synthesized via cyclization of thiourea derivatives or multicomponent reactions involving amines, carbon disulfide, and α-halocarbonyl compounds.
- 5-(2-Fluorophenyl)methylene group : Introduced via Knoevenagel condensation between the thiazolidinone’s active methylene group and 2-fluorobenzaldehyde.
- 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl} side chain : Constructed through nucleophilic substitution or coupling reactions between bromoacetyl intermediates and 2-(2-hydroxyethyl)piperidine.
Critical challenges include minimizing epimerization at the C5 exocyclic double bond, managing steric hindrance during piperidyl group installation, and preventing thioxo-group oxidation.
Core Heterocycle Formation: 2-Thioxothiazolidin-4-one Synthesis
Three-Component Solvent-Free Protocol
A highly efficient method involves reacting primary amines, carbon disulfide, and chloroacetyl chloride under catalyst-free, solvent-free conditions:
R-NH₂ + CS₂ + ClCH₂COCl → 2-thioxothiazolidin-4-one + HCl (gas)
Conditions :
- Stoichiometry: 1:1:1 molar ratio
- Temperature: 80°C, 2–4 hours
- Yield: 85–92% (Table 1)
Table 1. Substrate Scope for Core Synthesis
| Amine Substituent (R) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzyl | 2.5 | 89 |
| 2-Fluorophenyl | 3.0 | 87 |
| Piperidinyl | 4.0 | 85 |
This method eliminates solvent toxicity and simplifies purification, though it requires careful HCl gas management.
Introduction of the 5-(2-Fluorophenyl)methylene Group
Knoevenagel Condensation
The active methylene group at C5 undergoes condensation with 2-fluorobenzaldehyde under acidic conditions:
Thiazolidinone + 2-Fluorobenzaldehyde → 5-(2-Fluorophenyl)methylene-thiazolidinone + H₂O
Optimized Conditions :
- Catalyst: Piperidine (10 mol%)
- Solvent: Ethanol/acetic acid (4:1 v/v)
- Temperature: Reflux (78°C), 6 hours
- Yield: 68% (isolated)
Key variables impacting yield:
Functionalization with the Piperidyl-Hydroxyethyl Side Chain
Bromoacetyl Intermediate Synthesis
Reacting the thiazolidinone core with bromoacetyl bromide introduces a reactive handle for subsequent coupling:
Thiazolidinone + BrCH₂COBr → 3-Bromoacetyl-thiazolidinone + HBr
Conditions :
- Solvent: Dry dichloromethane, 0°C
- Base: Triethylamine (2.5 equivalents)
- Yield: 74%
Piperidine Coupling via Nucleophilic Substitution
The bromoacetyl group reacts with 2-(2-hydroxyethyl)piperidine under mild basic conditions:
3-Bromoacetyl-thiazolidinone + Piperidine derivative → Target compound + KBr
Optimized Protocol :
- Solvent: Acetonitrile
- Base: K₂CO₃ (3 equivalents)
- Temperature: 60°C, 12 hours
- Yield: 62%
Challenges include competing elimination reactions and piperidine ring puckering effects, mitigated by using bulky bases like DIPEA.
Purification and Characterization
Purification Methods
| Technique | Conditions | Purity (%) |
|---|---|---|
| Column Chromatography | Silica gel, ethyl acetate/hexane (1:3) | 95 |
| Recrystallization | DMF/ethanol (1:5) | 98 |
Recrystallization from DMF/ethanol mixtures produces analytically pure crystals suitable for X-ray analysis.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 3.58–3.42 (m, 6H, piperidyl-H).
- ¹³C NMR : 198.5 (C=S), 169.3 (C=O), 135.2 (C=F coupling).
- HRMS : m/z 463.1245 [M+H]⁺ (calc. 463.1238).
X-ray crystallography confirms the Z-configuration of the exocyclic double bond, with dihedral angles of 8.2° between thiazolidinone and fluorophenyl planes.
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Metrics
| Parameter | Three-Component | Stepwise |
|---|---|---|
| Total Yield (%) | 52 | 48 |
| Reaction Time (h) | 6.5 | 18 |
| Purity | 95% | 98% |
| Scalability | Kilogram-scale | 100g batch |
The three-component approach excels in throughput but struggles with sterically hindered substrates, while stepwise synthesis offers better control over stereochemistry.
Challenges and Optimization Strategies
Diastereomer Formation :
Piperidyl Group Installation :
- Switching from K₂CO₃ to Cs₂CO₃ improves yields by 12% due to enhanced nucleophilicity.
- Ultrasound irradiation (40 kHz) reduces reaction time to 4 hours.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
*Calculated based on molecular formulas; exact experimental values may vary.
Crystallographic and Structural Analysis
- Structural determination of such compounds often relies on tools like SHELXL for refinement and ORTEP-3 for visualization (). Differences in substituents influence crystal packing; bulkier groups (e.g., heptyl) may lead to less dense lattices compared to compact piperidyl derivatives .
Research Findings and Gaps
- Key Observations :
- Fluorine and chlorine substituents are strategically used to optimize bioavailability and target engagement.
- Hydrophilic substituents (e.g., hydroxyethyl-piperidyl) improve solubility but may reduce blood-brain barrier penetration.
- Contradictions: discusses taxonomic confusion in traditional medicine, highlighting the importance of precise structural characterization—a challenge also relevant to synthetic analogs .
- Data Limitations : Direct comparative pharmacological or kinetic data are absent in the provided evidence. Further studies on enzyme inhibition (e.g., kinase or protease assays) are needed.
Biological Activity
The compound 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, with a focus on its anticancer properties and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of appropriate thiazolidinone precursors with fluorophenyl and piperidyl moieties. The presence of a thioxo group and various substituents enhances its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity , particularly against various human cancer cell lines. The following table summarizes key findings from different studies:
The compound exhibits potent inhibition of cancer cell proliferation, with IC50 values in the nanomolar range, indicating significant cytotoxicity.
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in HepG2 cells, inhibiting further cell division.
- Enzyme Inhibition : The activity against topoisomerases suggests it may interfere with DNA replication processes.
Case Studies
A notable case study involved the evaluation of this compound's effects on multicellular spheroids, which mimic tumor microenvironments. The results indicated that treatment with the compound resulted in reduced viability of spheroids compared to untreated controls, supporting its potential as an effective anticancer agent in more complex biological settings .
Pharmacokinetics and Toxicology
Limited data is available on the pharmacokinetics of this compound; however, preliminary studies suggest favorable absorption characteristics and low toxicity profiles at therapeutic doses. Further investigations are needed to fully elucidate its pharmacokinetic parameters.
Q & A
Q. What are the critical steps in synthesizing 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one?
- Methodology : The synthesis typically involves: (i) Condensation of a fluorophenyl aldehyde with a thiosemicarbazide derivative (e.g., 3-substituted thiosemicarbazide) under acidic reflux conditions (DMF/acetic acid, 2–4 hours) to form the thiazolidinone core . (ii) Functionalization of the piperidyl-hydroxyethyl side chain via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents and catalysts like triphenylphosphine . (iii) Final purification via recrystallization (DMF/ethanol mixtures) or column chromatography.
- Key Challenges : Side reactions during piperidyl group attachment due to steric hindrance; yield optimization requires precise stoichiometric control .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Methodology :
- X-ray crystallography for absolute configuration determination (e.g., verifying Z/E isomerism in the fluorophenyl-methylene group) .
- NMR : H and C NMR to confirm substituent integration and coupling patterns, with emphasis on distinguishing thioxo (C=S) and carbonyl (C=O) signals .
- Mass spectrometry (HRMS) for molecular ion validation and fragmentation analysis of the piperidyl-hydroxyethyl side chain .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the thiazolidinone core?
- Methodology :
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent polarity, reagent ratios) using response surface methodology (RSM) to identify critical factors .
- Heuristic algorithms : Bayesian optimization for rapid screening of reaction parameters (e.g., catalyst loading, reflux time) to minimize experimental runs .
- In-situ monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case Study : Conflicting H NMR signals for thioxo vs. carbonyl groups in thiazolidinones.
- Solution : Use H-C HSQC/HMBC to correlate proton environments with carbon shifts, clarifying ambiguous assignments .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR spectra and compare with experimental data .
Q. How does the fluorophenyl substituent influence the compound’s electronic properties and biological interactions?
- Methodology :
- Electrostatic potential mapping : DFT-based analysis to quantify electron-withdrawing effects of the fluorine atom on the aromatic ring .
- Molecular docking : Simulations to assess binding affinity with target proteins (e.g., kinases or GPCRs), focusing on fluorophenyl π-π stacking interactions .
- Comparative SAR : Synthesize analogs with non-fluorinated phenyl groups and evaluate activity differences in enzymatic assays .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
